(S)-2-Amino-N-thiophen-3-ylmethyl-propionamide

Description

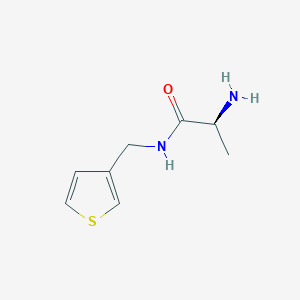

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-N-(thiophen-3-ylmethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-6(9)8(11)10-4-7-2-3-12-5-7/h2-3,5-6H,4,9H2,1H3,(H,10,11)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJDYLDFQIFOAH-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CSC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCC1=CSC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Amino N Thiophen 3 Ylmethyl Propionamide and Analogous Structures

Asymmetric Synthesis Approaches for Chiral Propionamide (B166681) Derivatives

The creation of the stereocenter at the second carbon of the propionamide backbone is a critical step in the synthesis of (S)-2-Amino-N-thiophen-3-ylmethyl-propionamide. Several asymmetric synthesis strategies can be employed to achieve high enantiomeric purity.

Enantioselective Catalytic Methods

Catalytic asymmetric synthesis offers an efficient route to chiral α-amino acids and their derivatives, minimizing the use of stoichiometric chiral reagents. nih.gov One of the prominent methods is the asymmetric hydrogenation of prochiral enamides. nih.gov Rhodium complexes with chiral phosphine (B1218219) ligands, such as DuPhos, have demonstrated high enantioselectivity in the synthesis of α-amino acid derivatives. nih.gov

Another approach involves the direct asymmetric α-functionalization of N-unprotected glycine (B1666218) esters or amides using chiral catalysts. frontiersin.org Chiral BINOL-derived aldehydes, for instance, can act as catalysts to activate the α-C–H bond of glycine derivatives, allowing for stereoselective functionalization. frontiersin.org Furthermore, nickel-catalyzed asymmetric hydroamidation of alkenyl boronates presents a modern method for the synthesis of enantioenriched α-aminoboronates, which can be precursors to α-amino amides. nih.gov

The following table summarizes representative enantioselective catalytic methods applicable to the synthesis of chiral α-amino acid derivatives.

| Catalytic System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Rh-DuPhos | α,β-diamidoacrylates | α,β-diaminopropanoic acid derivatives | High | nih.gov |

| Chiral BINOL aldehyde | N-unprotected glycine esters | α-functionalized glycine esters | High | frontiersin.org |

| NiH/Chiral Amino Alcohol | Alkenyl boronates | α-aminoboronates | Up to 95% | nih.gov |

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established and reliable method for controlling stereochemistry in asymmetric synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org

One of the most successful classes of chiral auxiliaries is the Evans' oxazolidinones. researchgate.net These auxiliaries can be acylated with a propionyl group, and subsequent enolization and alkylation or amination occur with high diastereoselectivity. The auxiliary can then be cleaved to yield the desired chiral propionamide derivative.

Pseudoephedrine is another effective chiral auxiliary. wikipedia.org When reacted with a carboxylic acid, it forms an amide. The α-proton can be deprotonated to form an enolate, which then reacts diastereoselectively with electrophiles. wikipedia.org The auxiliary is subsequently removed to provide the enantiomerically enriched product.

The table below illustrates the application of common chiral auxiliaries in the synthesis of chiral α-amino acids.

| Chiral Auxiliary | Key Reaction | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Reference |

| Evans' Oxazolidinones | Asymmetric Alkylation | High | researchgate.net |

| Pseudoephedrine | Asymmetric Alkylation | 69-86% | wikipedia.org |

| (R)-Phenylglycine amide | Diastereoselective Strecker reaction | >99:1 dr | nih.gov |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Isomerization of racemic α-amino acids | High |

Diastereoselective Synthetic Routes

Diastereoselective synthesis relies on the presence of a pre-existing stereocenter in the molecule to influence the formation of a new stereocenter. For the synthesis of this compound, a chiral starting material, such as (S)-alanine, could be utilized. The chiral center of the amino acid would then direct subsequent transformations.

A common approach is the coupling of a protected (S)-alanine derivative with thiophen-3-ylmethanamine. The formation of the amide bond itself does not typically create a new stereocenter, but the chirality is carried over from the starting amino acid. The challenge in this approach lies in the efficient and racemization-free coupling of the two fragments. Various peptide coupling reagents have been developed to facilitate this transformation while preserving the stereochemical integrity of the α-amino acid. nih.govrsc.org

Functionalization Strategies for Thiophene (B33073) Ring Systems

The thiophene moiety is a key component of the target molecule and its derivatives are prevalent in medicinal chemistry. mdpi.com The introduction of the aminomethyl group at the 3-position of the thiophene ring can be achieved through various synthetic strategies.

Direct Functionalization Methods

Direct C-H functionalization of the thiophene ring is an atom-economical approach to introduce substituents. Palladium-catalyzed direct arylation or alkylation reactions have been developed for the selective functionalization of thiophenes. However, controlling the regioselectivity between the C2/C5 and C3/C4 positions can be challenging.

For the synthesis of 3-substituted thiophenes, specific directing groups or catalyst systems are often required to overcome the inherent preference for functionalization at the more reactive C2 and C5 positions.

Pre-functionalized Thiophene Building Blocks

A more common and often more reliable approach involves the use of pre-functionalized thiophene building blocks. Starting with a thiophene derivative that already contains a functional group at the 3-position allows for more straightforward synthesis.

For instance, 3-thiophenecarboxylic acid or 3-thiophenecarboxaldehyde (B150965) can serve as versatile starting materials. The carboxylic acid can be reduced to the corresponding alcohol, which can then be converted to a halide or other leaving group for subsequent displacement with an amine or a protected amine equivalent. Alternatively, the aldehyde can be subjected to reductive amination to directly introduce the aminomethyl group. Thiophen-3-ylmethanamine is also commercially available, providing a direct route for the final amide coupling step. chemimpex.comapolloscientific.co.uk

The following table outlines common pre-functionalized thiophene building blocks and their application in synthesis.

| Pre-functionalized Thiophene | Subsequent Transformation | Target Functional Group |

| 3-Thiophenecarboxylic acid | Reduction, Halogenation, Amination | -CH₂NH₂ |

| 3-Thiophenecarboxaldehyde | Reductive Amination | -CH₂NH₂ |

| 3-Bromothiophene | Metal-catalyzed cross-coupling | Various substituents |

| Thiophene-3-boronic acid | Suzuki Coupling | Various substituents |

Formation of the Propionamide Linkage

The synthesis of the propionamide backbone of this compound hinges on the successful formation of a stable amide bond. This linkage is typically formed between a derivative of (S)-alanine and thiophen-3-ylmethanamine. The stereochemical integrity of the chiral center at the alpha-carbon of the alanine (B10760859) moiety must be preserved throughout the reaction sequence.

Amide Bond Forming Reactions

The creation of an amide bond is a cornerstone of organic synthesis, involving the reaction of a carboxylic acid or its activated derivative with an amine. khanacademy.org A direct reaction between a carboxylic acid and an amine to form an amide requires high temperatures to drive off the water molecule formed, a process that can be detrimental to sensitive molecules and may lead to racemization. khanacademy.orgmasterorganicchemistry.com

To circumvent these harsh conditions, a variety of coupling reagents have been developed to activate the carboxylic acid, facilitating amide bond formation under milder, neutral pH conditions. masterorganicchemistry.com Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and its water-soluble analogue 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are extensively used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. masterorganicchemistry.com This method is particularly valuable in peptide synthesis, where preserving stereochemistry is paramount. masterorganicchemistry.com

Another common strategy involves converting the carboxylic acid into a more reactive derivative, such as an acyl chloride or an acid anhydride. khanacademy.org These derivatives react vigorously with amines to form amides. However, this approach often requires an additional step to prepare the activated derivative and may involve corrosive reagents. The reaction of an acyl chloride with an amine, for instance, produces hydrochloric acid as a byproduct, which must be neutralized by a base to prevent protonation of the reactant amine. khanacademy.org

A summary of common coupling reagents used in amide synthesis is presented below.

| Coupling Reagent | Full Name | Byproduct | Key Features |

| DCC | N,N'-Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | Highly efficient; byproduct is insoluble in most organic solvents, facilitating removal by filtration. |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Water-soluble urea (B33335) derivative | Byproduct is easily removed by aqueous workup; often used in biological applications. |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | - | High coupling efficiency, rapid reaction times, and suppression of racemization. |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | - | Effective for sterically hindered amino acids and reduces racemization. |

Condensation Strategies for Propionamide Scaffolds

Fundamentally, amide bond formation is a condensation reaction, where two molecules join together with the elimination of a small molecule, typically water. libretexts.org This dehydration process is central to building propionamide structures. nih.govresearchgate.net

One-pot procedures have been developed to streamline the synthesis. These methods often involve the in-situ formation of an activated intermediate, such as a thioester, from the carboxylic acid. nih.gov This activated species then reacts directly with the amine present in the same reaction vessel to yield the final amide. nih.gov This approach is efficient and aligns with the principles of green chemistry by reducing the number of separate reaction and purification steps. nih.gov

Hydrothermal conditions have also been explored for condensation reactions to form amides. nih.govresearchgate.net These experiments, conducted at elevated temperatures and pressures in aqueous environments, can drive the dehydration reaction to produce amides, among other products. nih.gov While not always suitable for complex, stereochemically sensitive molecules, this strategy provides insight into the fundamental reactivity and stability of these compounds under various conditions. nih.govresearchgate.net

Purification and Isolation Techniques for Stereochemically Pure Compounds

Obtaining a stereochemically pure compound is a critical challenge in chiral synthesis. Because enantiomers possess identical physical properties like boiling point and solubility in achiral solvents, their separation requires specialized techniques that can differentiate between their three-dimensional structures. libretexts.org

Chromatographic Resolution Methods

Chromatography is a powerful technique for separating enantiomers. whiterose.ac.uk High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely established and versatile method for both analyzing and purifying chiral compounds. mdpi.com CSPs are themselves chiral and interact diastereomerically with the enantiomers of the analyte. This differential interaction causes one enantiomer to be retained on the column longer than the other, enabling their separation. whiterose.ac.ukmdpi.com

A variety of CSPs are commercially available, with many based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives. The choice of CSP and the mobile phase composition are critical for achieving effective separation. mdpi.com Chiral gas chromatography (GC) is also used, particularly for analytical purposes, to determine enantiomeric purity, often after converting the analyte into a more volatile derivative. google.com

| Chiral Stationary Phase (CSP) Type | Common Examples | Mechanism of Separation | Typical Analytes |

| Polysaccharide-based | Cellulose or amylose carbamate/ester derivatives (e.g., ODH®, LUX-3®) | Hydrogen bonding, dipole-dipole, and steric interactions within chiral grooves. mdpi.com | Broad range of racemates, including amines and amides. mdpi.com |

| Pirkle-type (Brush-type) | Covalently bonded chiral molecules (e.g., (R)-N-(3,5-Dinitrobenzoyl)phenylglycine) | π-π interactions, hydrogen bonding, dipole stacking. | Aromatic compounds, alcohols, amines. |

| Cyclodextrin-based | α-, β-, or γ-Cyclodextrin derivatives | Inclusion complex formation where one enantiomer fits better into the chiral cavity. whiterose.ac.uk | Compounds with aromatic rings that can fit into the cyclodextrin (B1172386) cavity. |

| Ligand Exchange | Chiral ligand (e.g., an amino acid) complexed with a metal ion (e.g., Cu²⁺) | Formation of transient diastereomeric metal complexes. | Amino acids, hydroxy acids. |

Recrystallization and Derivatization for Enantiomeric Purity

Classical resolution via diastereomer formation is a robust and widely used method for separating enantiomers on a preparative scale. wikipedia.org This strategy involves reacting the racemic mixture (e.g., a racemic amine) with an enantiomerically pure chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid) to form a pair of diastereomeric salts. wikipedia.org

Unlike enantiomers, diastereomers have different physical properties, including solubility. wikipedia.org This difference allows for their separation by fractional crystallization. illinois.edursc.org The less soluble diastereomer will crystallize out of the solution first, allowing it to be isolated by filtration. wikipedia.org Subsequently, the chiral resolving agent is chemically removed, yielding the desired pure enantiomer. wikipedia.org This process can be laborious and requires careful selection of the resolving agent and crystallization solvent. wikipedia.org

Another approach is kinetic resolution, where the two enantiomers of a racemic mixture react at different rates with a chiral reagent or catalyst. libretexts.orgethz.ch This can be achieved using enzymes, such as lipases, which can selectively acylate one enantiomer of an amine, leaving the other unreacted. google.comethz.ch The resulting acylated product and the unreacted amine can then be separated by conventional methods.

| Chiral Derivatizing Agent (CDA) | Reacts With | Resulting Diastereomer | Key Features |

| (R)- or (S)-Tartaric Acid | Amines | Diastereomeric salts | A classical and widely used resolving agent. wikipedia.org |

| (R)- or (S)-Mandelic Acid | Amines, Alcohols | Diastereomeric salts or esters | Effective for resolving α-phenylethylamine and related structures. wikipedia.org |

| Mosher's Acid (MTPA) | Alcohols, Amines | Diastereomeric esters or amides | Primarily used for determining enantiomeric purity and absolute configuration by NMR spectroscopy. wikipedia.orgchemeurope.com |

| Brucine | Carboxylic Acids | Diastereomeric salts | A naturally occurring alkaloid used as a resolving agent for acidic compounds. wikipedia.org |

Spectroscopic and Stereochemical Characterization of S 2 Amino N Thiophen 3 Ylmethyl Propionamide

Advanced Spectroscopic Analysis for Structural Elucidaion

The covalent framework of the molecule was established through a combination of mass spectrometry and nuclear magnetic resonance, with vibrational spectroscopies providing confirmation of the functional groups present.

High-Resolution Mass Spectrometry (HRMS) was employed to determine the precise mass of the title compound and, by extension, its elemental formula. Analysis via electrospray ionization (ESI) in positive ion mode yielded the protonated molecular ion [M+H]⁺. The experimentally observed mass was found to be in excellent agreement with the theoretically calculated value, confirming the molecular formula as C₈H₁₂N₂OS. This level of accuracy is crucial for distinguishing the compound from potential isomers and for unequivocally verifying its elemental composition.

| Ion | Calculated m/z | Observed m/z | Difference (ppm) | Molecular Formula |

|---|---|---|---|---|

| [M+H]⁺ | 185.0798 | 185.0795 | -1.6 | C₈H₁₃N₂OS⁺ |

A comprehensive NMR analysis was conducted to map out the proton and carbon environments within the molecule, confirming its constitution and the connectivity of its atoms.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals for each unique proton environment. The thiophene (B33073) ring protons appear in the aromatic region (7.0-7.4 ppm), exhibiting characteristic splitting patterns due to spin-spin coupling. The methylene (B1212753) bridge protons (CH₂-N) are observed as a doublet around 4.36 ppm, coupled to the adjacent amide proton. The chiral center's proton (α-CH) resonates as a quartet, while the terminal methyl group (CH₃) appears as a doublet, confirming the alanine-derived backbone.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| 8.31 | t | 5.8 | 1H | NH-CH₂ (Amide) |

| 7.35 | dd | 5.0, 3.0 | 1H | Thiophene C5-H |

| 7.20 | dd | 3.0, 1.2 | 1H | Thiophene C2-H |

| 7.05 | dd | 5.0, 1.2 | 1H | Thiophene C4-H |

| 4.36 | d | 5.8 | 2H | N-CH₂-Thiophene |

| 3.68 | q | 7.0 | 1H | α-CH |

| 2.15 | br s | 2H | NH₂ | |

| 1.34 | d | 7.0 | 3H | CH₃ |

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum corroborates the structure, showing eight distinct signals corresponding to the eight carbon atoms in the molecule. The amide carbonyl carbon is characteristically deshielded, appearing at approximately 175.5 ppm. The carbons of the thiophene ring resonate in the aromatic region (122-140 ppm), while the aliphatic carbons of the propionamide (B166681) backbone appear in the upfield region.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| 175.5 | C=O (Amide) |

| 139.8 | Thiophene C3 |

| 128.7 | Thiophene C5 |

| 126.1 | Thiophene C2 |

| 122.4 | Thiophene C4 |

| 51.2 | α-CH |

| 38.1 | N-CH₂-Thiophene |

| 19.8 | CH₃ |

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), were instrumental in the definitive assignment of the ¹H and ¹³C signals. COSY spectra revealed correlations between coupled protons, for instance, between the α-CH and the CH₃ protons, and between the amide NH and the adjacent CH₂ protons. The HSQC spectrum correlated each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.

Vibrational spectroscopy provides critical information about the functional groups present in the molecule. The IR and Raman spectra of (S)-2-Amino-N-thiophen-3-ylmethyl-propionamide display characteristic absorption and scattering bands, respectively. The presence of a primary amine is confirmed by the dual N-H stretching bands, while the secondary amide group shows a single N-H stretch and strong Amide I (C=O stretch) and Amide II (N-H bend) bands. The vibrations associated with the thiophene ring, including C-H and C-S stretching, are also clearly identifiable.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3352, 3285 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3305 | N-H Stretch | Secondary Amide (-CONH-) |

| 3100-3000 | C-H Stretch | Thiophene Ring |

| 2980-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |

| 1655 | C=O Stretch (Amide I) | Secondary Amide (-CONH-) |

| 1548 | N-H Bend (Amide II) | Secondary Amide (-CONH-) |

| 765 | C-S Stretch | Thiophene Ring |

Determination of Absolute and Relative Stereochemistry

Establishing the three-dimensional arrangement of atoms, particularly the absolute configuration at the chiral center, is paramount. Chiroptical spectroscopy and chiral chromatography are the definitive methods for this purpose.

Chiroptical techniques measure the differential interaction of chiral molecules with circularly polarized light, providing direct information about their absolute stereochemistry.

Electronic Circular Dichroism (ECD): The ECD spectrum arises from the differential absorption of left and right circularly polarized light by the molecule's chromophores. For this compound, the thiophene and amide chromophores are the primary contributors to the ECD signal. The experimental spectrum is compared with a theoretically calculated spectrum for the (S)-enantiomer, typically generated using time-dependent density functional theory (TD-DFT). A positive or negative Cotton effect at specific wavelengths serves as a fingerprint for the (S)-configuration. A strong correlation between the experimental and theoretical spectra provides unambiguous confirmation of the assigned absolute stereochemistry.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of circularly polarized infrared light. It provides stereochemical information based on the molecule's vibrational transitions. The experimental VCD spectrum is characterized by positive and negative bands corresponding to the chiral arrangement of atoms. As with ECD, comparison with the DFT-calculated spectrum for the (S)-enantiomer allows for the conclusive assignment of the absolute configuration.

While chiroptical methods confirm the absolute configuration, chiral chromatography is the gold standard for quantifying the enantiomeric purity or enantiomeric excess (ee) of a sample. This technique employs a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

For the analysis of this compound, a suitable CSP, such as one based on a cyclodextrin (B1172386) or polysaccharide derivative, would be selected. The sample is injected into the HPLC system, and the enantiomers are separated as they pass through the column. The detector response is plotted against retention time, generating a chromatogram with two distinct peaks for the (S) and (R) enantiomers.

The enantiomeric excess is calculated from the integrated areas of the two peaks using the following formula:

ee (%) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] × 100

A high-purity sample of the (S)-enantiomer would ideally show a single, large peak at its characteristic retention time, with a negligible or absent peak for the (R)-enantiomer, confirming an enantiomeric excess of >99%.

X-ray Crystallography for Solid-State Structure and Absolute Configuration

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material and for unambiguously establishing the absolute configuration of a chiral center. For This compound , this technique would provide critical information, including:

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, offering insight into the molecule's geometry.

Torsion Angles: Defining the conformation of the molecule in the crystalline state.

Intermolecular Interactions: Identifying hydrogen bonds, van der Waals forces, and potential π-stacking interactions that dictate the crystal packing.

Absolute Stereochemistry: Confirmation of the (S)-configuration at the chiral center of the alanine (B10760859) moiety.

A search of prominent crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield a crystal structure for This compound . While structures of related thiophene-containing molecules exist, a direct analysis of the title compound's solid-state structure is not possible without experimental data.

Table 1: Hypothetical Crystallographic Data Table for this compound

| Parameter | Hypothetical Value |

|---|---|

| Empirical formula | C₈H₁₂N₂OS |

| Formula weight | 184.26 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1049.8 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.164 |

Note: This table is purely illustrative and is not based on experimental data.

Conformational Analysis

Spectroscopic Probes for Solution Conformation

In the absence of a crystal structure, spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR), are invaluable for probing the conformational landscape of a molecule in solution. Key techniques would include:

¹H NMR: The chemical shifts and coupling constants of protons are sensitive to their local electronic environment and dihedral angles, respectively. For This compound , analysis of the coupling constants between the protons on the propionamide backbone could provide information about the preferred rotamers.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can detect through-space interactions between protons that are close to each other, providing crucial distance constraints for building a three-dimensional model of the molecule's conformation in solution.

Infrared (IR) Spectroscopy: The position of the amide I and amide II bands in the IR spectrum can give some indication of the hydrogen bonding environment of the amide group.

A thorough search of the scientific literature did not uncover any published NMR or detailed IR spectroscopic studies for This compound . Therefore, an experimental analysis of its solution conformation is not currently possible.

Crystallographic Insights into Preferred Conformations

As no crystal structure has been reported for This compound , there are no crystallographic insights into its preferred solid-state conformation. If such data were available, it would reveal the specific arrangement of the thiophene ring relative to the propionamide backbone and the orientation of the side chains, which are stabilized by the crystal lattice forces. This solid-state conformation serves as a key reference point, representing a low-energy state of the molecule.

Computational and Theoretical Studies on S 2 Amino N Thiophen 3 Ylmethyl Propionamide

Quantum Chemical Calculations for Molecular and Electronic Structure

Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods provide insights into the geometric arrangement of atoms and the distribution of electrons, which in turn dictate the compound's reactivity and physical properties.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energies

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the molecular structure of organic compounds. mdpi.com For a molecule like (S)-2-Amino-N-thiophen-3-ylmethyl-propionamide, DFT calculations, often employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine its most stable three-dimensional conformation, known as the ground state geometry. researchgate.net

These calculations involve optimizing the molecular geometry to find the lowest energy arrangement of the atoms. The output of such a study would include precise bond lengths, bond angles, and dihedral angles. For thiophene (B33073) derivatives, theoretical calculations have been shown to provide geometric parameters that are in close agreement with experimental values. mdpi.com

Table 1: Illustrative Optimized Geometric Parameters for this compound calculated using DFT

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | Cα-Cβ | 1.53 Å |

| C=O | 1.23 Å | |

| N-H (Amide) | 1.01 Å | |

| C-S (Thiophene) | 1.72 Å | |

| Bond Angle | Cα-C(=O)-N | 116.5° |

| H-N-H (Amine) | 107.0° | |

| C-S-C (Thiophene) | 92.2° | |

| Dihedral Angle | H-N-Cα-Cβ | -60.0° |

Furthermore, DFT calculations yield the total electronic energy of the molecule, which is a key indicator of its stability. The electronic energy, binding energy, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are also determined. nih.gov The HOMO-LUMO energy gap is particularly significant as it provides insights into the chemical reactivity and kinetic stability of the molecule. mdpi.com

Ab Initio Calculations for Electronic Properties

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of experimental data, can be employed to further refine our understanding of the electronic properties of this compound. While computationally more intensive than DFT, methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) can provide highly accurate electronic wavefunctions and energies.

These calculations can be used to determine various electronic properties, including the dipole moment, polarizability, and electrostatic potential. The molecular electrostatic potential (MEP) is particularly useful for identifying the electron-rich and electron-deficient regions of the molecule, which are indicative of its sites for electrophilic and nucleophilic attack.

Table 2: Illustrative Calculated Electronic Properties of this compound

| Property | Calculated Value |

| Dipole Moment | 3.5 D |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Ionization Potential | 7.1 eV |

| Electron Affinity | 0.5 eV |

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which are essential for their experimental characterization.

Computational Simulation of NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net

The calculated chemical shifts are typically referenced to a standard, such as tetramethylsilane (B1202638) (TMS), and can be compared with experimental data to confirm the molecular structure. These simulations can also aid in the assignment of complex spectra.

Theoretical Prediction of Chiroptical Spectra (ECD, VCD)

Given that this compound is a chiral molecule, chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are crucial for determining its absolute configuration.

Time-dependent DFT (TD-DFT) calculations can be used to simulate the ECD spectrum, which arises from the differential absorption of left and right circularly polarized light by the molecule's chromophores. nih.gov By comparing the theoretically predicted ECD spectrum with the experimentally measured one, the absolute stereochemistry of the chiral center can be confidently assigned. Similarly, VCD spectra, which are the vibrational analogue of ECD, can be computationally predicted to provide further stereochemical information.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum chemical calculations provide detailed information about a single, optimized molecular structure, Molecular Dynamics (MD) simulations offer a way to explore the conformational flexibility and dynamic behavior of this compound over time.

MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its potential energy surface. This can reveal the different low-energy conformations that the molecule can adopt and the energy barriers between them. Such studies are crucial for understanding how the molecule's shape can influence its biological activity.

Furthermore, MD simulations can explicitly include solvent molecules, providing a detailed picture of how the surrounding environment affects the structure and dynamics of the solute. This is particularly important for understanding the behavior of the compound in a biological context, where it will be solvated by water. The simulations can provide information on solvation energies and the structure of the solvent around the molecule.

Ligand-Target Interaction Modeling (Molecular Docking and Binding Affinity Predictions)

Extensive searches of scientific literature and computational chemistry databases did not yield specific studies on the ligand-target interaction modeling, molecular docking, or binding affinity predictions for the compound this compound.

While computational methods such as molecular docking are crucial in drug discovery for predicting the binding orientation and affinity of a ligand to a target protein, no published research appears to have applied these techniques to this particular molecule. Molecular docking simulations for derivatives of thiophene have been reported in various studies, demonstrating the utility of this approach in identifying potential therapeutic agents. These studies typically involve docking the thiophene-containing compounds into the active sites of specific protein targets to predict binding energies and identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

The prediction of binding affinity is a critical step in assessing the potential of a compound as a drug candidate. Advanced computational models, including machine learning and deep learning approaches, are increasingly being used to predict drug-target binding affinity with greater accuracy. However, at present, no such predictive data for this compound has been made publicly available.

Therefore, a detailed analysis of the ligand-target interactions, including data tables of binding affinities and descriptions of specific molecular interactions for this compound, cannot be provided due to the absence of this information in the current body of scientific literature.

Pre Clinical Mechanistic Investigations and Target Engagement of S 2 Amino N Thiophen 3 Ylmethyl Propionamide

Enzyme Activity Modulation Studies

Enzyme activity modulation studies are crucial for determining if a compound can alter the function of a specific enzyme, which may be a key factor in a disease pathway.

In Vitro Assays for Phosphodiesterase (PDE) Inhibition (e.g., PDE4 enzyme activity)

To investigate if (S)-2-Amino-N-thiophen-3-ylmethyl-propionamide acts as a phosphodiesterase (PDE) inhibitor, researchers would typically employ in vitro enzymatic assays. PDEs are a family of enzymes that break down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in various cellular signaling pathways. nih.gov Inhibition of PDEs, such as PDE4, can lead to increased levels of cAMP, which has anti-inflammatory effects, making PDE4 a target for inflammatory diseases. mdpi.com

A typical assay would involve incubating a recombinant human PDE enzyme (e.g., PDE4B or PDE4D) with its substrate (cAMP). The test compound would be added at various concentrations to determine its effect on the rate of cAMP hydrolysis. The activity is often measured by quantifying the amount of product formed (AMP) or the remaining substrate (cAMP), frequently using fluorescence polarization, FRET, or luminescence-based detection methods. A dose-response curve would be generated to calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the enzyme's activity.

Illustrative Data Table: In Vitro PDE4 Inhibition

| Compound | Target Enzyme | Assay Method | IC50 (nM) |

|---|---|---|---|

| This compound | PDE4D | FRET-based Assay | Data Not Available |

| Roflumilast (Reference Inhibitor) | PDE4D | FRET-based Assay | 1.2 |

This table is for illustrative purposes only. Actual data is not available.

Mechanistic Characterization of Enzyme Inhibition

Once inhibitory activity is confirmed, further studies are conducted to understand the mechanism of inhibition. These studies determine whether the compound's inhibition is competitive, non-competitive, or uncompetitive. This is typically achieved through enzyme kinetic studies where the reaction rate is measured at different substrate concentrations in the presence and absence of the inhibitor. By analyzing the data using graphical methods like Lineweaver-Burk or Michaelis-Menten plots, researchers can elucidate how the inhibitor interacts with the enzyme and/or the enzyme-substrate complex.

Protein Binding and Receptor Interaction Studies

These studies aim to identify and characterize the direct physical interaction between the compound and its protein target.

Ligand Binding Assays with Recombinant Proteins

Ligand binding assays are used to quantify the binding affinity of a compound to a target protein. For instance, if the compound were hypothesized to interact with a specific receptor, a radioligand binding assay could be performed. This involves competing the test compound against a known radiolabeled ligand that binds to the target receptor. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated, which reflects the compound's binding affinity.

Biophysical Techniques for Interaction Analysis

More advanced biophysical techniques provide detailed information about the binding thermodynamics and kinetics.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure real-time binding interactions. nih.govcnr.it The target protein is immobilized on a sensor chip, and a solution containing the compound is flowed over the surface. Binding is detected as a change in the refractive index at the sensor surface, allowing for the determination of association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD). cnr.it

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. A solution of the compound is titrated into a solution containing the target protein. The resulting heat changes are measured to determine the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of binding, including enthalpy (ΔH) and entropy (ΔS). wur.nl This provides a complete thermodynamic profile of the interaction.

Illustrative Data Table: Biophysical Interaction Analysis

| Technique | Parameter | Value |

|---|---|---|

| SPR | ||

| KD (nM) | Data Not Available | |

| kon (M-1s-1) | Data Not available | |

| koff (s-1) | Data Not available | |

| ITC | ||

| KD (nM) | Data Not Available | |

| Stoichiometry (n) | Data Not Available | |

| ΔH (kcal/mol) | Data Not Available | |

| -TΔS (kcal/mol) | Data Not Available |

This table is for illustrative purposes only. Actual data is not available.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

SAR studies involve synthesizing and testing a series of structurally related compounds (analogs or derivatives) to understand how specific chemical features influence biological activity. researchgate.netmdpi.commdpi.com By systematically modifying different parts of the parent molecule—such as the thiophene (B33073) ring, the propionamide (B166681) backbone, or the amino group—researchers can identify key pharmacophores responsible for activity and selectivity. nih.govresearchgate.net

For example, derivatives could be synthesized by:

Substituting different positions on the thiophene ring.

Altering the length or branching of the propionamide side chain.

Replacing the thiophene ring with other heterocyclic or aromatic systems.

The resulting analogs would be tested in the same enzyme and binding assays to determine how these structural changes affect potency, affinity, and selectivity. This iterative process of design, synthesis, and testing helps in optimizing the lead compound to develop a more potent and selective drug candidate. mdpi.commdpi.com

Systematic Modification of the Propionamide Moiety

There is currently no published research detailing the systematic modification of the propionamide moiety of this compound. Such studies would be crucial in understanding the structure-activity relationship (SAR) of this compound. Investigations would typically involve the synthesis and evaluation of analogues with variations in the propionamide group, such as altering the alkyl chain length, introducing substituents, or replacing the amide bond with other functional groups. The goal of these modifications would be to probe the importance of this moiety for biological activity and to potentially optimize properties such as potency, selectivity, and pharmacokinetic parameters. Without experimental data, any discussion on the impact of such modifications would be purely speculative.

Exploration of Substituent Effects on the Thiophene Ring

Similarly, the scientific literature lacks studies on the effects of substituents on the thiophene ring of this compound. Thiophene rings are common scaffolds in medicinal chemistry, and their substitution patterns can profoundly influence a molecule's interaction with biological targets. Research in this area would involve the preparation of derivatives with various substituents (e.g., halogens, alkyl groups, electron-donating groups, electron-withdrawing groups) at different positions of the thiophene ring. The subsequent biological evaluation of these analogues would provide valuable insights into the electronic and steric requirements for activity. The absence of such data means that the role of the thiophene ring in the potential biological profile of the parent compound remains unknown.

Stereochemical Influence on Molecular Interactions and Activities

The designation "(S)" in the compound's name indicates a specific stereochemistry at the chiral center of the 2-aminopropionamide fragment. It is well-established in pharmacology that stereoisomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. A thorough investigation would involve the synthesis and comparative biological testing of the (R)-enantiomer and the racemic mixture. This would allow for the determination of the stereochemical requirements for target interaction and would be a critical step in understanding the molecule's mechanism of action. To date, no such studies have been published for this compound.

Cell-Based Mechanistic Pathway Elucidation

Elucidating the molecular mechanisms of a compound is fundamental to its development as a potential therapeutic agent. This typically involves a series of cell-based assays.

There is no available research on how this compound may modulate intracellular signaling pathways. Such investigations would involve treating various cell lines with the compound and monitoring the activity of key signaling molecules (e.g., kinases, transcription factors) and downstream cellular responses. This would help to identify the cellular pathways affected by the compound and provide clues about its potential molecular targets.

Directly confirming that a compound interacts with its intended molecular target within a cellular context is a crucial step in preclinical research. Techniques such as cellular thermal shift assays (CETSA), photo-affinity labeling, or immunoprecipitation-mass spectrometry are often employed for this purpose. For this compound, there are no published studies identifying a biological target, and consequently, no target engagement verification has been reported.

Future Research Directions and Advanced Applications in Chemical Biology

Development of Chemical Probes and Tools for Biological Research

The functional handles present in the (S)-2-Amino-N-thiophen-3-ylmethyl-propionamide structure are ideal for the attachment of various reporter groups, which can be used to study its interactions with biological macromolecules.

To visualize the localization and trafficking of this compound within cells, fluorescently tagged analogues could be synthesized. This would involve the covalent attachment of a fluorophore to the molecule. The primary amine group would be a logical site for modification, reacting with N-hydroxysuccinimide (NHS) esters of common fluorophores.

Potential Fluorophores for Tagging:

| Fluorophore | Excitation (nm) | Emission (nm) | Color |

| Fluorescein | ~494 | ~518 | Green |

| Rhodamine | ~550 | ~573 | Red |

| BODIPY | ~503 | ~512 | Green |

| Coumarin | ~375-410 | ~435-470 | Blue |

The resulting fluorescent probes would allow for real-time imaging of the compound's distribution in living cells using techniques such as confocal microscopy. This could provide valuable insights into its mechanism of action and potential cellular targets.

To identify the protein binding partners of this compound, biotinylated derivatives could be developed. Biotin (B1667282) is a vitamin that forms an exceptionally strong and specific interaction with the protein streptavidin. By attaching a biotin tag to the compound, researchers can use this interaction to "pull down" any proteins that bind to it from a complex cellular lysate.

The synthesis of a biotinylated derivative would likely involve the reaction of the primary amine of this compound with an activated form of biotin, such as biotin-NHS. The resulting biotinylated probe could then be incubated with a cell lysate, and the entire complex captured on streptavidin-coated beads. After washing away non-specific binders, the captured proteins can be eluted and identified by mass spectrometry. This powerful technique, known as affinity purification, is a cornerstone of chemical biology for target identification. A variation includes using a biotin derivative with a cleavable linker, such as a disulfide bond, which allows for the release of the captured proteins under mild reducing conditions. caymanchem.com

Co-crystallization Studies with Identified Protein Targets

Once protein targets of this compound have been identified, co-crystallization studies would be a critical next step to elucidate the precise molecular interactions. Co-crystallization involves forming a single crystal containing both the small molecule (ligand) and its protein target. The resulting crystal can then be analyzed using X-ray crystallography to determine the three-dimensional structure of the complex at atomic resolution.

This information is invaluable for understanding the basis of molecular recognition, revealing the specific amino acid residues in the protein's binding pocket that interact with the thiophene (B33073) ring, the amide group, and the chiral center of the ligand. Such detailed structural information can guide the rational design of more potent and selective analogues. The presence of functional groups capable of hydrogen bonding, such as the amine and amide, suggests that this compound could form stable co-crystals with appropriate protein partners. nih.govmdpi.com The principles of co-crystal engineering, which focus on the non-covalent interactions between an active pharmaceutical ingredient and a co-former, are relevant here. researchgate.net

Exploration of Supramolecular Assembly and Self-Assembling Systems

The field of supramolecular chemistry explores the formation of complex, ordered structures through non-covalent interactions. Peptide-based molecules are well-known for their ability to self-assemble into a variety of nanostructures, such as nanofibers, nanotubes, and hydrogels. nih.govnih.gov The this compound molecule, containing an amino acid-like core and an aromatic thiophene group, possesses the fundamental features required for self-assembly.

The driving forces for such assembly would likely include hydrogen bonding between the amide groups and π-stacking interactions between the thiophene rings. By modifying the structure, for instance by attaching a hydrophobic alkyl chain to the N-terminus, it may be possible to create amphiphilic molecules that self-assemble in aqueous environments. nih.gov These self-assembling systems could have applications in drug delivery, tissue engineering, and the development of novel biomaterials. nih.gov The formation of hydrogels based on the co-assembly of donor and acceptor molecules is another exciting possibility. rsc.org

Design and Synthesis of Novel Scaffolds Based on the this compound Core

The this compound structure can serve as a versatile scaffold for the development of new classes of compounds with potentially diverse biological activities. The thiophene ring is a common motif in medicinal chemistry, and its derivatives have shown a wide range of pharmacological properties. mdpi.comnih.gov

By using the core structure of this compound as a starting point, new libraries of compounds can be synthesized. For example, the primary amine could be acylated with a variety of carboxylic acids to explore the effect of different substituents on biological activity. Similarly, the thiophene ring could be further functionalized. This approach of creating novel scaffolds based on a promising initial structure is a common strategy in drug discovery. ptfarm.plnih.govrsc.org The synthesis of N-(thiophen-2-yl) nicotinamide (B372718) derivatives, for instance, has led to the discovery of potent fungicides, highlighting the potential of combining thiophene with other heterocyclic structures. mdpi.comnih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-thiophen-3-ylmethyl-propionamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves coupling thiophen-3-ylmethylamine with a protected (S)-2-aminopropionamide derivative. Key steps include:

- Amide bond formation : Use coupling agents like HATU or DCC in anhydrous solvents (e.g., DMF or dichloromethane) under inert atmosphere .

- Chiral purity : Employ chiral auxiliaries or enantioselective catalysts to maintain the (S)-configuration .

- Work-up : Purify via column chromatography or recrystallization, validated by HPLC with chiral columns to confirm enantiomeric excess ≥98% .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR : Use , , and 2D NMR (COSY, HSQC) to assign stereochemistry and verify the thiophene-methyl linkage .

- X-ray crystallography : Grow single crystals using slow evaporation in solvents like ethanol/water. Refine structures using SHELXL for accurate bond-length and angle measurements .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 239.1) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

- Methodological Answer :

- Purity : Quantify via reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) with UV detection at 254 nm .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor by LC-MS for hydrolysis or oxidation products. Store lyophilized at -20°C under argon .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Modeling : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to optimize geometry and calculate HOMO-LUMO gaps, electrostatic potential surfaces, and Fukui indices .

- Reactivity : Simulate nucleophilic/electrophilic attack sites on the thiophene ring and amide group to guide derivatization strategies .

- Validation : Compare computed IR/Raman spectra with experimental data to confirm accuracy .

Q. What experimental strategies can resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?

- Methodological Answer :

- Orthogonal assays : Combine SPR (binding affinity), fluorescence polarization (target engagement), and enzymatic assays (IC) under standardized conditions (pH 7.4, 37°C) .

- Data normalization : Control for batch-to-batch variability using internal standards (e.g., reference inhibitors) and statistical tools (e.g., ANOVA with post-hoc tests) .

- Meta-analysis : Re-evaluate raw data from conflicting studies to identify methodological discrepancies (e.g., cell line differences, compound solubility) .

Q. How can enantiomeric purity be enhanced during large-scale synthesis, and what analytical techniques validate success?

- Methodological Answer :

- Chiral resolution : Use simulated moving bed (SMB) chromatography with cellulose tris(3,5-dimethylphenylcarbamate) columns .

- Catalytic asymmetry : Optimize Pd-catalyzed asymmetric allylic amination with BINAP ligands to achieve >99% ee .

- Validation : Circular dichroism (CD) spectroscopy and chiral HPLC coupled with polarimetric detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.